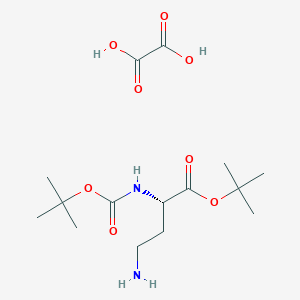

Boc-l-dab-otbu oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4.C2H2O4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6;3-1(4)2(5)6/h9H,7-8,14H2,1-6H3,(H,15,17);(H,3,4)(H,5,6)/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDMSCSLJSSMJG-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCN)NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCN)NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Boc-L-Dab-OtBu Oxalate (CAS 190447-69-9)

The following technical guide details the properties, mechanistic applications, and experimental protocols for Boc-L-Dab-OtBu oxalate (CAS 190447-69-9).

Properties, Orthogonal Strategies & Synthesis Protocols

Executive Summary

This compound (Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate) is a specialized, selectively protected amino acid building block used primarily in the synthesis of side-chain modified diaminobutyric acid (Dab) derivatives.

Unlike standard Solid Phase Peptide Synthesis (SPPS) building blocks (e.g., Fmoc-Dab(Boc)-OH), which are designed to introduce a protected Dab residue into a peptide chain, Boc-L-Dab-OtBu features a free

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | Nα-(tert-Butoxycarbonyl)-L-2,4-diaminobutyric acid tert-butyl ester oxalate |

| CAS Number | 190447-69-9 |

| Molecular Formula | |

| Molecular Weight | ~364.39 g/mol (Oxalate salt); Free base MW: 274.36 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water, Methanol, DMF; Sparingly soluble in non-polar organics (EtOAc) until neutralized. |

| Melting Point | 152–160 °C (Decomposition) |

| Chirality | L-Isomer (S-configuration at |

| Storage | 2–8 °C, Desiccated. Hygroscopic. |

Structural Significance:

- -Amine: Protected by Boc (Removed by TFA).[1][2]

-

Carboxyl: Protected by OtBu (Removed by TFA).

- -Amine: Free (Protonated as Oxalate salt).

-

Reactivity: The

-amine is the sole nucleophile upon neutralization, enabling site-specific alkylation or acylation.

Mechanistic Insight: The "Side-Chain First" Strategy

In standard peptide chemistry, side-chain modification often occurs on-resin using orthogonal protecting groups (e.g., Dde or Alloc). However, Boc-L-Dab-OtBu enables a "Side-Chain First" solution-phase strategy .

Why use Dab (Diaminobutyric Acid)?

Dab is a lower homolog of Lysine (

-

Conformational Constraint: The shorter side chain restricts conformational freedom, often enhancing the metabolic stability of peptidomimetics.

-

Gamma-Turn Induction: Dab is frequently used to induce

-turns or constrain peptide macrocycles.

The Orthogonal Workflow

Since both Boc and OtBu are acid-labile (cleaved by Trifluoroacetic acid, TFA), this molecule is not suitable for stepwise SPPS where selective

-

Neutralization: The oxalate salt is neutralized to expose the reactive

-amine. -

Functionalization: React with an electrophile (

). -

Global Deprotection: Treatment with TFA removes both Boc and OtBu.

-

Result: Yields H-Dab(R)-OH , a modified unnatural amino acid ready for Fmoc-protection or direct biological use.

Caption: Workflow for converting Boc-L-Dab-OtBu into a side-chain modified amino acid.

Experimental Protocols

Protocol A: Neutralization & Side-Chain Acylation

Objective: To attach a fluorophore or acyl group to the

Reagents:

-

This compound (1.0 eq)

-

Electrophile (e.g., NHS-Ester, Acid Chloride) (1.1 eq)

-

Diisopropylethylamine (DIEA) (3.0 eq) – Critical for neutralizing oxalate and HCl generated.

-

Dichloromethane (DCM) or DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Suspend this compound in anhydrous DCM (or DMF if solubility is low).

-

Activation: Add DIEA dropwise at 0 °C. The suspension should clear as the free amine is liberated. Stir for 10 minutes.

-

Coupling: Add the electrophile (dissolved in minimal solvent) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (ninhydrin stain will disappear as the primary amine is consumed).

-

Work-up:

-

Dilute with EtOAc.

-

Wash with 5% Citric Acid (to remove excess DIEA/Dab).

-

Wash with Sat.

and Brine. -

Dry over

and concentrate in vacuo.

-

-

Purification: Flash chromatography (typically Hexane/EtOAc) to isolate Boc-L-Dab(R)-OtBu .

Protocol B: Global Deprotection (TFA cleavage)

Objective: To remove Boc and OtBu groups to yield the free amino acid H-Dab(R)-OH.

Reagents:

Step-by-Step:

-

Cocktail Preparation: Prepare a solution of TFA/TIPS/

(95:2.5:2.5 v/v). -

Reaction: Dissolve the intermediate Boc-L-Dab(R)-OtBu in the cleavage cocktail (10 mL per gram of compound).

-

Timing: Stir at RT for 60–90 minutes. (OtBu esters cleave slightly slower than N-Boc; ensure full reaction).

-

Precipitation: Concentrate the TFA solution to ~10% volume under nitrogen flow. Pour into cold diethyl ether (

) to precipitate the product. -

Isolation: Centrifuge, decant ether, and wash pellet 2x with cold ether. Lyophilize from water/acetonitrile to obtain H-Dab(R)-OH (usually as a TFA salt).

Applications in Drug Development

-

Peptidomimetics: Dab derivatives are critical in designing protease inhibitors where the side chain interacts with the S1 or S1' pocket. The shorter chain length (

vs -

FRET Probes: This scaffold is ideal for synthesizing FRET substrates. The

-amine can be labeled with a quencher (e.g., Dabcyl) in solution, deprotected, and then coupled to a peptide chain containing a donor fluorophore (e.g., EDANS). -

Antibiotic Analogs: Polymyxins and other cyclic peptide antibiotics contain Dab residues. This intermediate allows for the synthesis of "tailored" Dab analogs to probe structure-activity relationships (SAR) in antimicrobial peptides.

References

-

LifeTein. (2026). Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab) in Peptide Synthesis. Retrieved from [Link]

-

RSC Advances. (2020).[5] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

Sources

- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. itwreagents.com [itwreagents.com]

- 4. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

Engineering Next-Generation Peptidomimetics: A Technical Guide to N-α-Boc-L-2,4-diaminobutyric Acid tert-Butyl Ester Oxalate

Executive Summary

In the rapidly evolving landscape of peptide therapeutics, the ability to synthesize highly functionalized, non-natural amino acid derivatives is paramount. N-α-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate (often abbreviated as Boc-Dab-OtBu·Oxalate) serves as a critical orthogonal building block in modern synthetic chemistry. By providing a selectively addressable γ-amino group while protecting the α-amine and α-carboxyl backbone, this molecule enables the precise engineering of branched peptides, cyclic lipopeptides (such as polymyxins), and highly targeted radiotracers.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptions. Here, we will dissect the causality behind its structural design, explore the thermodynamic logic of its orthogonal protection scheme, and provide self-validating experimental protocols for its application in drug development.

Structural Anatomy & Physicochemical Profiling

L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid characterized by a two-carbon side chain terminating in a primary amine. This shorter side chain (compared to lysine or ornithine) restricts conformational flexibility, making it highly valuable for synthesizing rigidified antimicrobial peptides (AMPs)[1, 3].

The architecture of Boc-Dab-OtBu·Oxalate is deliberately engineered for chemoselectivity:

-

N-α-Boc Group: Protects the α-amine. It is stable to catalytic hydrogenation and basic nucleophiles but highly labile to strong acids.

-

tert-Butyl (OtBu) Ester: Protects the α-carboxyl group. Like the Boc group, it is cleaved by strong acids (e.g., Trifluoroacetic acid, TFA).

-

Oxalate Counterion: The free γ-amine of Dab is highly nucleophilic. If left as a free base, the γ-amine can spontaneously attack the α-carboxyl ester, forming a stable 5-membered γ-lactam (3-amino-2-pyrrolidinone) ring. Protonating the γ-amine with oxalic acid completely suppresses this intramolecular cyclization during storage. Furthermore, the oxalate salt imparts excellent crystallinity, eliminating the need for complex chromatographic purification during bulk manufacturing [2].

Quantitative Data: Physicochemical Properties

| Property | Value / Description | Rationale / Causality |

| Base Chemical Formula | C₁₃H₂₆N₂O₄ | Represents the free base structure prior to salt formation. |

| Salt Chemical Formula | C₁₃H₂₆N₂O₄ · C₂H₂O₄ | Includes the dicarboxylic oxalic acid counterion. |

| Molecular Weight (Base) | 274.36 g/mol | Critical for stoichiometric calculations in coupling reactions. |

| Molecular Weight (Salt) | 364.39 g/mol | Used when weighing the commercial oxalate precursor. |

| Appearance | White to off-white crystalline powder | High crystallinity driven by the oxalate counterion lattice. |

| Solubility | Soluble in DMF, DMSO, MeOH | Facilitates homogeneous liquid-phase coupling reactions. |

| Storage Conditions | 2-8°C, inert atmosphere | Prevents ambient moisture from inducing premature hydrolysis. |

Mechanistic Rationale: The Logic of Orthogonal Protection

In standard Solid-Phase Peptide Synthesis (SPPS), the α-amine is temporarily protected (e.g., by Fmoc), while the side chains are permanently protected until the final cleavage step. Boc-Dab-OtBu·Oxalate flips this paradigm, acting as an "inverse" building block .

Because both the α-amine (Boc) and α-carboxyl (OtBu) groups are acid-labile, they serve as a unified protecting block for the peptide backbone. This leaves the γ-amine uniquely available for liquid-phase functionalization. Once the γ-amine is reacted (e.g., acylated with a fatty acid or coupled to a fluorophore), a single treatment with TFA globally deprotects the backbone. The resulting molecule—a custom, side-chain-modified Dab derivative—can then be directly equipped with an Fmoc group for standard SPPS integration.

Diagram 1: Structural logic of orthogonal protection in Boc-Dab-OtBu·Oxalate.

Experimental Workflows & Protocols

To utilize this molecule effectively, researchers must first functionalize the side chain, followed by a global deprotection to yield an SPPS-ready building block. The following self-validating system ensures high yield and prevents side reactions.

Protocol A: Side-Chain Acylation (Synthesis of Boc-Dab(Acyl)-OtBu)

This protocol describes the attachment of a lipophilic tail (e.g., octanoic acid) to the γ-amine, a critical step in synthesizing polymyxin analogues [4].

-

Preparation & Neutralization: Dissolve 1.0 eq of Boc-Dab-OtBu·Oxalate in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The excess DIPEA neutralizes the oxalic acid, liberating the nucleophilic free γ-amine while maintaining a basic pH to prevent premature Boc/OtBu cleavage.

-

Activation: In a separate vial, dissolve 1.1 eq of the desired fatty acid and 1.1 eq of HATU in DMF. Add 2.0 eq of DIPEA. Stir for 5 minutes. Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At ester.

-

Coupling: Add the activated fatty acid solution dropwise to the Dab solution at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-positive starting material confirms complete consumption of the primary amine.

-

Workup: Dilute with Ethyl Acetate (EtOAc), wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Global Deprotection (Synthesis of H-Dab(Acyl)-OH)

To utilize the newly synthesized lipo-amino acid in SPPS, the backbone must be deprotected.

-

Cleavage Cocktail: Dissolve the purified Boc-Dab(Acyl)-OtBu in a mixture of 50% TFA, 45% Dichloromethane (DCM), and 5% Triisopropylsilane (TIPS).

-

Reaction: Stir at room temperature for 2 hours. Causality: TFA protonates both the Boc and OtBu groups, driving the elimination of isobutylene gas and CO₂. TIPS acts as a carbocation scavenger, preventing the highly reactive tert-butyl cations from re-alkylating the molecule.

-

Precipitation: Concentrate the mixture under a stream of nitrogen to 10% of its original volume. Add dropwise to 10 volumes of ice-cold diethyl ether.

-

Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether and dry the resulting white pellet (H-Dab(Acyl)-OH as a TFA salt) under vacuum.

Diagram 2: Workflow for converting Boc-Dab-OtBu·Oxalate into an SPPS building block.

Applications in Advanced Drug Development

Combating Antimicrobial Resistance (AMR)

The global crisis of multidrug-resistant (MDR) Gram-negative bacteria has necessitated the revival and optimization of polymyxins (e.g., Colistin). Polymyxins are cyclic lipopeptides heavily reliant on Dab residues, which provide the polycationic charge necessary to bind to the negatively charged lipid A component of bacterial lipopolysaccharides (LPS) [3]. Boc-Dab-OtBu is extensively used to synthesize novel polymyxin analogues with altered acyl chains or modified macrocyclic rings, aiming to reduce the inherent nephrotoxicity of natural colistin while maintaining potent bactericidal activity [4].

PET Tracer Synthesis

Beyond antibiotics, the orthogonal nature of Boc-Dab-OtBu makes it an ideal precursor for complex radiotracers. For example, in the synthesis of [18F]FABABA—a novel Positron Emission Tomography (PET) tracer targeting the ASCT-2 glutamine transporter in oncology—Boc-Dab-OtBu is utilized in a critical reductive amination step. The protected backbone ensures that the complex multi-step fluorination chemistry occurs exclusively at the desired functional sites without degrading the amino acid core [5].

References

-

Frontiers in Microbiology. (2020). Overcoming multidrug resistance: antimicrobial peptides as a next-generation therapeutic strategy. Retrieved from[Link]

-

MDPI. (2018). The Road from Host-Defense Peptides to a New Generation of Antimicrobial Drugs. Retrieved from[Link]

-

Ghent University / Biblio Back Office. (2021). Radiosynthesis, in vitro and preliminary biological evaluation of [18F]FABABA, a novel ASCT‐2 inhibitor based PET tracer. Retrieved from[Link]

Technical Guide: Boc-Dab Derivatives in Peptide Architecture

Executive Summary & Nomenclature Analysis

This guide provides a technical comparison between two distinct derivatives of L-2,4-diaminobutyric acid (Dab). These compounds serve fundamentally different roles in peptide synthesis: one acts as a C-terminal building block for chain elongation, while the other serves as a nucleophilic scaffold for side-chain modification or branching.

Critical Nomenclature Correction

Before proceeding, it is scientifically imperative to address a nomenclature anomaly in the user request regarding "Boc-Dab(OtBu)-OH" .

-

The Error: Standard IUPAC and peptide nomenclature dictates that side-chain protecting groups are placed in parentheses. "Dab" (Diaminobutyric acid) possesses a

-amino side chain ( -

The Likely Intent: The notation "Boc-Dab(OtBu)-OH" is likely a conflation of two common reagents:

-

Boc-Asp(OtBu)-OH: Aspartic acid (side chain

) protected as a tert-butyl ester. -

Boc-Dab(Boc)-OH: Diaminobutyric acid (side chain

) protected with a Boc carbamate.

-

-

Editorial Decision: Given the explicit reference to "Dab" in the second compound, this guide assumes the first compound is intended to be the Standard Protected Acid Form of Dab, specifically Boc-Dab(Boc)-OH (or potentially Boc-Dab(Z)-OH).

The comparison below contrasts the Free Acid form (Compound A) against the Free Amine form (Compound B).

| Feature | Compound A (The Acid) | Compound B (The Amine) |

| Correct Name | Boc-Dab(Boc)-OH (Assumed) | Boc-Dab-OtBu Oxalate |

| Reactive Handle | Carboxylic Acid ( | |

| Primary Role | Chain Elongation (Coupling to N-term) | Branching Point / Scaffold |

| Protecting Groups | ||

| Physical State | White Powder | White Crystalline Solid (Salt) |

Technical Profile: Boc-Dab-OtBu Oxalate[1][2][3][4]

Structural Identity

-

Chemical Name:

-(tert-Butoxycarbonyl)-L-2,4-diaminobutyric acid tert-butyl ester oxalate.[1] -

CAS (Free Base/HCl): 190447-69-9 (HCl salt reference).[1]

-

Core Structure: The molecule features an orthogonal protection scheme relative to the side chain. The

-amine is protected (Boc), and the C-terminus is protected (OtBu ester). Crucially, the -

Salt Form: The oxalate salt stabilizes the free amine, which would otherwise be an unstable oil or prone to air oxidation/cyclization.

Synthetic Utility: The "Branching Unit"

Boc-Dab-OtBu is a specialized intermediate used primarily for convergent synthesis or peptide branching . Because the

Key Applications:

-

Dendrimer Synthesis: Acts as a focal point to branch out poly-lysine or poly-Dab dendrimers.

-

Side-Chain Modification: Allows the attachment of fluorophores, drugs, or PEG chains specifically to the

-position before incorporating the amino acid into a longer chain (though this requires subsequent hydrolysis of the OtBu). -

Cyclization: Precursor for lactamization strategies.

Handling the Oxalate Salt

The oxalate counterion is stoichiometric. In coupling reactions, the presence of oxalic acid can interfere with pH-sensitive coupling reagents (like HATU/DIEA).

-

Protocol: It is often necessary to "free base" the compound or use excess tertiary amine (DIEA/NMM) to neutralize the oxalate prior to reaction.

Technical Profile: Boc-Dab(Boc)-OH[5][6]

Structural Identity

-

Chemical Name:

-Bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid.[1] -

Core Structure: Both amine functions (

and

Synthetic Utility: The "Linear Unit"

This is the standard building block for introducing a Dab residue into a peptide chain during Boc-chemistry SPPS (Solid Phase Peptide Synthesis) or solution phase synthesis.

-

Mechanism: The free acid is activated (e.g., via EDC/NHS or HATU) and coupled to the N-terminus of a growing peptide chain.

-

Deprotection: Treatment with TFA removes both Boc groups simultaneously, revealing two free amines. This is useful for generating cationic peptides (e.g., antimicrobial peptides) where Dab mimics Lysine but with a shorter side chain.

Comparative Analysis & Decision Matrix

The choice between these two reagents depends entirely on the direction of synthesis and the target architecture .

| Parameter | Boc-Dab(Boc)-OH | Boc-Dab-OtBu Oxalate |

| Direction of Growth | C | Side-Chain Outward (Branching) |

| Orthogonality | Non-Orthogonal: Both amines deprotect simultaneously with acid. | Semi-Orthogonal: Side chain is free; Backbone is acid-labile. |

| Coupling Partner | Requires a free Amine on the resin/peptide. | Requires an activated Carboxylic Acid (e.g., Fmoc-AA-OPfp). |

| Solubility | Soluble in DMF, DCM, EtOAc. | Soluble in MeOH, Water; limited in DCM until neutralized. |

| Use Case | Inserting a Dab residue into a linear sequence. | Creating a "fork" in the peptide chain. |

Experimental Protocol: Branching Synthesis

Objective: Use Boc-Dab-OtBu Oxalate to create a branched peptide intermediate.

Materials

-

Amine: Boc-Dab-OtBu Oxalate (1.0 eq)

-

Acid: Fmoc-Gly-OH (1.2 eq) (Example branch unit)

-

Coupling Reagent: HATU (1.2 eq)

-

Base: DIPEA (Diisopropylethylamine) (3.5 eq - Note: Extra base needed to neutralize oxalate)

-

Solvent: DMF (Anhydrous)

Methodology

-

Neutralization: Dissolve Boc-Dab-OtBu Oxalate in DMF. Add 2.0 eq of DIPEA and stir for 5 minutes. This converts the oxalate salt to the free amine in situ.

-

Activation: In a separate vessel, dissolve Fmoc-Gly-OH and HATU in DMF. Add 1.5 eq DIPEA.[2] Stir for 2 minutes to form the activated ester.

-

Coupling: Add the activated acid solution to the Boc-Dab-OtBu solution.

-

Reaction: Stir at Room Temperature (RT) under

for 2-4 hours. -

Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine peak and formation of the product mass (

). -

Workup: Dilute with EtOAc, wash with 5%

(remove excess acid), 5% Citric Acid (remove excess base), and Brine. Dry over -

Result: You now have Boc-Dab(Fmoc-Gly)-OtBu . The side chain is now extended, while the

-amine and C-terminus remain protected.

Visualization: Synthesis Pathways

The following diagram illustrates the divergent workflows for the two compounds.

Figure 1: Comparative synthetic workflows. Top: Using the acid form for linear elongation. Bottom: Using the amine form for side-chain branching.

References

-

ChemicalBook. (2025).[3] BOC-DAB-OTBU HCL Properties and Suppliers. Retrieved from [3]

-

Sigma-Aldrich. (2025). Fmoc-Dab(Boc)-OH Product Specification. Retrieved from [4]

-

GuideChem. (2025). BOC-DAB-OTBU HCL Structure and Synthesis. Retrieved from

-

BOC Sciences. (2025). Boc-Protected Amino Acids in Peptide Synthesis. Retrieved from

Sources

A Comprehensive Technical Guide to Boc-L-Dab-OtBu Oxalate for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate (Boc-L-Dab-OtBu oxalate), a critical building block in modern peptide synthesis and pharmaceutical development. We will delve into its core molecular attributes, provide validated analytical protocols, and discuss its strategic applications, offering field-proven insights to enhance its utilization in your research endeavors.

Core Molecular and Physical Properties

This compound is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). The strategic placement of the Boc (tert-butoxycarbonyl) protecting group on the α-amino group and the OtBu (tert-butyl ester) on the carboxyl group enhances its utility in solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The γ-amino group remains free, allowing for selective modification and incorporation into peptide chains. The oxalate salt form offers improved stability and handling characteristics compared to the free base.

A summary of its key quantitative data is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈N₂O₈ | Chem-Impex[1] |

| Molecular Weight | 364.4 g/mol | Chem-Impex[1] |

| CAS Number | 190447-69-9 | Chem-Impex[1] |

| Purity (Typical) | ≥ 98% (HPLC) | Chem-Impex[1] |

| Appearance | White crystalline powder | Chem-Impex[1] |

| Melting Point | 152-160 °C | Chem-Impex[1] |

| Optical Rotation | [a]D20 = -22 ± 2º (c=1 in MeOH) | Chem-Impex[1] |

The formation of the oxalate salt involves the protonation of the free γ-amino group of Boc-L-Dab-OtBu by oxalic acid. This ionic interaction contributes to the compound's crystallinity and stability.

Figure 1. Formation of this compound from its constituent molecules.

Experimental Protocols for Characterization

To ensure the quality and identity of this compound, a multi-pronged analytical approach is recommended. The following protocols are based on established methodologies for amino acid derivatives and oxalate salts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC separates the compound of interest from potential impurities based on hydrophobicity. The purity is determined by the relative area of the main peak.

Methodology:

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Gradient: A typical gradient would be 20-80% Mobile Phase B over 20 minutes.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas of all detected components.

-

Calculate the purity as: (Area of the main peak / Total area of all peaks) x 100%. A purity of ≥ 98% is generally expected.[1]

-

Figure 2. Workflow for HPLC purity analysis of this compound.

Mass Spectrometry (MS) for Identity Confirmation

Principle: Mass spectrometry provides a precise measurement of the molecule's mass-to-charge ratio (m/z), confirming its molecular weight and elemental composition.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrumentation:

-

An electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

-

-

Analysis:

-

Acquire the spectrum in positive ion mode.

-

Look for the protonated molecular ion of the free base, [Boc-L-Dab-OtBu + H]⁺, which should have a calculated m/z of 275.2016. The oxalate counter-ion will not be observed in this mode.

-

In negative ion mode, the oxalate anion can be observed at an m/z of 89.0031.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C spectra on a spectrometer with a field strength of at least 400 MHz.

-

-

Spectral Interpretation:

-

¹H NMR: Expect to see characteristic signals for the Boc group (a singlet around 1.4 ppm), the tert-butyl ester group (a singlet around 1.45 ppm), and the protons of the diaminobutyric acid backbone.

-

¹³C NMR: Observe signals corresponding to the carbonyls of the Boc and ester groups, the quaternary carbons of the tert-butyl groups, and the carbons of the amino acid backbone.

-

Applications in Research and Drug Development

This compound is a versatile building block primarily used in the synthesis of peptides with unique properties.[1] The free γ-amino group serves as a key handle for various modifications:

-

Branched Peptides: The γ-amino group can be used as an attachment point for another peptide chain, creating branched structures.

-

Peptide-Drug Conjugates: Small molecules, imaging agents, or toxins can be conjugated to the γ-amino group.

-

Cyclic Peptides: The γ-amino group can be used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide sequence, leading to cyclic peptides with constrained conformations.

-

Introduction of Positive Charge: At physiological pH, the γ-amino group will be protonated, introducing a positive charge into the peptide, which can be important for cell penetration or target interaction.

Trustworthiness and Self-Validating Systems

The protocols described above form a self-validating system. The HPLC method ensures the purity of the starting material, which is critical for successful synthesis. The MS and NMR data provide orthogonal confirmation of the compound's identity, ensuring that the correct building block is being used. Any deviation from the expected results in one technique should be investigated with the others to identify the root cause.

References

-

Misiewicz, B., Mencer, D., Terzaghi, W., & VanWert, A. L. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3206. [Link]

-

PubChem. Boc-Glu(Osu)-Otbu. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Strategic Utilization of Boc-L-Dab-OtBu Oxalate in Research

The following technical guide details the strategic application, handling, and advantages of the oxalate salt of Boc-L-Dab-OtBu in advanced peptide synthesis and medicinal chemistry.

Executive Summary

Boc-L-Dab-OtBu Oxalate (

Chemical Profile & Structural Logic

The Molecule[2][3]

-

Systematic Name:

-(tert-Butoxycarbonyl)-L-2,4-diaminobutyric acid tert-butyl ester oxalate -

CAS Number: 190447-69-9 (Note: This CAS often refers generally to salt forms; verify specific batch CoA).

-

Molecular Formula:

-

Role: A semi-protected diamino acid. The

-amine is Boc-protected (acid labile), the C-terminus is tert-butyl protected (acid labile), leaving the

The "Free Amine" Problem

In its neutral state, Boc-L-Dab-OtBu possesses a primary

-

Hygroscopicity: Rapid absorption of atmospheric moisture.

-

Carbamylation: Reaction with atmospheric

to form carbamic acid/carbamates. -

Physical State: Tendency to exist as a sticky, non-stoichiometric oil or gum, making precise weighing impossible.

The Oxalate Solution

Oxalic acid is a dicarboxylic acid that forms highly stable, crystalline lattice structures with primary amines.

-

Stoichiometry: Forms a defined 1:1 salt.

-

Crystallinity: Transforms the oily free base into a white crystalline powder (MP ~152–160 °C).

-

Purification: The salt crystallizes readily, rejecting impurities that would otherwise remain trapped in the oil phase of the free base.

Technical Comparison: Salt Forms

The following table contrasts the operational characteristics of the different forms of this building block.

| Feature | Free Base (Oil) | Hydrochloride (HCl) Salt | Oxalate Salt |

| Physical State | Viscous Oil / Gum | Solid (often hygroscopic) | Crystalline Solid |

| Hygroscopicity | High | Moderate to High | Low |

| Weighing Precision | Poor (requires density calc) | Good | Excellent |

| Shelf Stability | Low (Oxidation/ | Good | High |

| Solubility (Organic) | High (DCM, EtOAc) | Moderate (Polar organic) | Low (requires desalting) |

| Direct Coupling | Yes | No (requires base) | No (requires desalting) |

Expert Insight: While HCl salts are common, they can sometimes be hygroscopic or form "sticky" solids. The oxalate counterion often drives better lattice energy formation for this specific scaffold, resulting in a superior free-flowing powder.

Experimental Workflows

Workflow Logic: The "Desalting" Requirement

Because the oxalate anion is a nucleophile scavenger and acidic, it must be removed (desalted) to liberate the reactive

Visualization of the Workflow

The following diagram illustrates the cycle from stable storage to active coupling.

Figure 1: Critical workflow for converting the stable storage form (Oxalate) into the reactive species (Free Amine) prior to synthesis.

Validated Protocols

Protocol A: Desalting (Liberating the Free Amine)

Objective: To convert 1.0 g of Boc-L-Dab-OtBu · Oxalate into its reactive free base form for immediate use.

Reagents:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (

) or 10% Sodium Carbonate ( -

Anhydrous Magnesium Sulfate (

)

Step-by-Step:

-

Dissolution: Suspend 1.0 g of the oxalate salt in 20 mL of DCM. The salt may not fully dissolve initially.

-

Neutralization: Add 20 mL of saturated aqueous

. -

Partition: Transfer to a separatory funnel and shake vigorously for 2–3 minutes. Vent frequently to release

.-

Observation: The solid should dissolve as the amine is liberated and partitions into the organic layer.

-

-

Separation: Collect the lower organic layer.

-

Re-extraction: Extract the aqueous layer once more with 10 mL DCM to ensure quantitative recovery.

-

Drying: Combine organic layers and dry over anhydrous

for 10 minutes. -

Concentration: Filter off the drying agent and concentrate the filtrate in vacuo.

-

Result: A clear, colorless to pale yellow oil. This is the reactive free amine.

-

-

Immediate Use: Dissolve this oil immediately in the reaction solvent (e.g., DMF) for the coupling step.

Protocol B: Application in Cyclic Peptide Synthesis

Context: Using the free

-

Desalt the Boc-L-Dab-OtBu as per Protocol A.

-

Coupling: React the free

-amine with an Fmoc-Asp(OAll)-OH or similar partner using standard coupling agents (e.g., HATU/DIPEA) in DMF. -

Deprotection: The orthogonal protection (Boc/OtBu vs Fmoc/Allyl) allows selective manipulation of the peptide backbone while keeping the Dab side-chain linkage intact.

References

-

PrepChem. "Synthesis of Oxalate Salts from Free Amines." General Organic Synthesis Procedures. [Link]

Sources

Methodological & Application

Protocol for Selective Side-Chain Functionalization of Boc-L-Dab-OtBu

Mechanistic Insights and Experimental Workflows for Orthogonal Peptide Building Block Synthesis

Executive Summary & Rationale

2,4-Diaminobutyric acid (Dab) is a critical non-proteinogenic amino acid frequently utilized in the synthesis of antimicrobial peptides, such as polymyxins, where the side-chain length and basicity are paramount for outer membrane penetration [1]. Beyond natural products, Dab is a versatile scaffold for conformationally constrained cyclic peptides and targeted siderophores.

To utilize Dab effectively in solid-phase peptide synthesis (SPPS) or solution-phase bioconjugation, researchers must employ robust orthogonal protection strategies [2]. Boc-L-Dab-OtBu (

Chemical Context & Mechanistic Causality

The architectural brilliance of Boc-L-Dab-OtBu lies in its strict orthogonal logic. The

-

Causality of Protection: Both Boc and tBu groups are completely stable to basic conditions and catalytic hydrogenation but are highly susceptible to strong acids (e.g., Trifluoroacetic acid, TFA). This allows the free primary

-amine to be selectively reacted with base-labile groups (e.g., Fmoc), hydrogenation-labile groups (e.g., Cbz), or permanent functional modifications (e.g., fluorophores, lipophilic tails) without risking -

Nucleophilic Superiority: The unhindered aliphatic

-amine exhibits exceptional nucleophilicity, allowing for rapid acylation, alkylation, or reductive amination at low temperatures, which suppresses racemization at the

Orthogonal protection strategy leveraging the free γ-amine of Boc-L-Dab-OtBu.

Quantitative Data & Compatibility Matrices

To ensure successful integration into broader synthetic pipelines, the physical properties of the starting material and the compatibility of various orthogonal groups must be established.

Table 1: Physicochemical Properties of Boc-L-Dab-OtBu·HCl

| Property | Value |

| CAS Number | 190447-69-9 |

| Molecular Formula | C₁₃H₂₆N₂O₄·HCl |

| Molecular Weight | 310.82 g/mol |

| Appearance | White to light yellow powder |

| Storage Conditions | 0 – 8 °C, desiccated |

| Primary Reactive Site |

Table 2: Orthogonal Protecting Group Compatibility Matrix

| Protecting Group | Cleavage Condition | Stability Profile | Application in Dab Synthesis |

| Boc ( | Strong Acid (TFA, HCl) | Stable to Base, Hydrogenation | Prevents |

| tBu ( | Strong Acid (TFA, HCl) | Stable to Base, Hydrogenation | Prevents C-terminal coupling |

| Fmoc ( | Weak Base (20% Piperidine) | Stable to Acid, Hydrogenation | Enables standard Fmoc-SPPS integration |

| Cbz ( | Hydrogenation (H₂/Pd-C) | Stable to Mild Acid, Base | Solution-phase orthogonal synthesis |

| Dde ( | Hydrazine (2% in DMF) | Stable to Acid, Base | Complex branched peptide synthesis |

Experimental Protocols

A Self-Validating System

A fundamental pillar of this protocol's trustworthiness is its self-validating nature. The starting material, Boc-L-Dab-OtBu, contains a free primary amine that reacts positively with Ninhydrin stain, yielding a deep purple/blue spot on a Thin-Layer Chromatography (TLC) plate. Upon successful functionalization, the primary amine is consumed. A complete reaction is definitively indicated when the product spot becomes Ninhydrin-negative (no color change) while remaining UV-active (if the added functional group contains a chromophore). This binary visual readout ensures that researchers do not proceed to purification until conversion is absolute.

Protocol A: Synthesis of Boc-L-Dab(Fmoc)-OtBu (Fmoc Protection)

This protocol details the conversion of the free

-

Preparation: Suspend Boc-L-Dab-OtBu·HCl (1.0 eq, 10 mmol) in 50 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Neutralization: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIEA) (2.2 eq, 22 mmol) dropwise.

-

Causality: Cooling prevents exothermic degradation, while DIEA neutralizes the HCl salt, liberating the highly nucleophilic free

-amine.

-

-

Electrophilic Addition: Dissolve Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.05 eq, 10.5 mmol) in 20 mL of DCM and add dropwise to the reaction mixture over 15 minutes.

-

Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl to minimize the formation of dipeptide byproducts and avoid harsh localized acidity that could prematurely cleave the Boc/tBu groups.

-

-

Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Self-Validation: Wait until the Ninhydrin-positive baseline spot completely disappears.

-

-

Quenching & Workup: Quench the reaction with 30 mL of 5% aqueous citric acid. Extract the organic layer, then wash sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

-

Causality: Citric acid removes residual DIEA and trace unreacted starting material. NaHCO₃ effectively washes away the N-hydroxysuccinimide (NHS) leaving group.

-

-

Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield Boc-L-Dab(Fmoc)-OtBu as a white solid.

Protocol B: Site-Specific Acylation (Lipidation)

For the development of lipopeptides, the

-

Activation: Follow Steps 1 and 2 from Protocol A to liberate the free

-amine of Boc-L-Dab-OtBu (1.0 eq) in DCM at 0 °C. -

Acylation: Slowly add an acyl chloride (e.g., Octanoyl chloride, 1.1 eq) dropwise. Alternatively, for milder conditions, use a pre-formed fatty acid NHS-ester.

-

Monitoring: Stir at room temperature for 3 hours. Validate completion via Ninhydrin-stain TLC.

-

Isolation: Perform the aqueous workup as described in Protocol A, Step 5. The resulting lipo-amino acid can be directly deprotected with TFA/DCM (1:1) for 2 hours to yield the

-amino acid ready for peptide coupling.

Step-by-step experimental workflow for the side-chain functionalization.

References

-

Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. JACS Au (American Chemical Society).[Link]

-

Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab). LifeTein Peptide Blog.[Link]

-

Contemporary Approaches for Site-Selective Dual Functionalization of Proteins. Angewandte Chemie International Edition.[Link]

Using Boc-L-Dab-OtBu oxalate in solution phase peptide synthesis

Application Note: Solution Phase Synthesis Strategies Using Boc-L-Dab-OtBu Oxalate

Executive Summary

This guide details the strategic application of This compound (

Unlike standard solid-phase building blocks (e.g., Fmoc-Dab(Boc)-OH), this specific derivative features a "Head-and-Tail" protection scheme (

Chemical Profile & Strategic Logic

The Molecule

-

Formula:

(Oxalate salt) -

MW: 364.4 g/mol [4]

-

Solubility: Moderate in Methanol/Water; poor in pure Dichloromethane (DCM) due to the oxalate salt form.

Orthogonality Analysis

The strategic value lies in the differential reactivity of its three functional groups:

| Position | Group | Status | Reactivity / Stability |

| Boc | Protected | Acid Labile (Stable to Base/Nucleophiles) | |

| C-Terminus | OtBu | Protected | Acid Labile (Stable to Base/Nucleophiles) |

| Free | Reactive | Nucleophilic (once desalted) |

Key Constraint: Since both Boc and OtBu are acid-labile, they are removed simultaneously (Global Deprotection). This molecule is not suitable for sequential backbone elongation where selective N-terminal deprotection is required. It is designed for convergent synthesis or side-chain modification .

Critical Workflow Visualization

The following diagram illustrates the standard workflow: Desalting

Figure 1: Operational workflow for converting the oxalate salt precursor into a side-chain modified amino acid.

Detailed Protocols

Protocol A: Desalting (Free-Basing)

Rationale: The oxalate salt is often insoluble in non-polar coupling solvents (DCM) and the protonated amine is non-nucleophilic. While adding excess base (DIPEA) in situ is possible, pre-forming the free base ensures cleaner kinetics and accurate stoichiometry.

-

Dissolution: Dissolve 1.0 mmol (364 mg) of This compound in 10 mL of distilled water. The solution may be slightly acidic.[5]

-

Basification: Add 10 mL of saturated aqueous Sodium Bicarbonate (

) or 5% Sodium Carbonate ( -

Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

mL).-

Note: EtOAc is preferred if the free base is highly polar; DCM is preferred for subsequent acylation.

-

-

Drying: Combine organic layers, wash with brine (10 mL), and dry over anhydrous

. -

Concentration: Filter and evaporate the solvent under reduced pressure.

-

Checkpoint: You should obtain a viscous, colorless oil or low-melting solid. This is the reactive free amine . Use immediately.

-

Protocol B: -Functionalization (Side-Chain Acylation)

Rationale: Attaching a carboxylic acid (R-COOH) to the

Reagents:

-

Free Base Boc-L-Dab-OtBu (from Protocol A)

-

Carboxylic Acid (R-COOH) - 1.1 equivalents

-

Coupling Agent: EDC

HCl / HOBt or HATU -

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step:

-

Activation: In a round-bottom flask, dissolve R-COOH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M).

-

Base Addition: Add DIPEA (2.0 eq) and stir for 2 minutes to activate the acid.

-

Coupling: Add the solution of Boc-L-Dab-OtBu free base (1.0 eq) (dissolved in minimal DMF) to the activated acid mixture.

-

Reaction: Stir at room temperature under nitrogen.

-

Monitoring: Check TLC or LC-MS after 1 hour. The free amine spot (ninhydrin positive) should disappear.

-

-

Work-up: Dilute with EtOAc (50 mL). Wash successively with:

-

5% Citric Acid or 1M

(removes excess DIPEA/coupling byproducts). -

Sat.

(removes unreacted acid). -

Brine.

-

-

Purification: Flash column chromatography (Hexane/EtOAc) is usually required to isolate the pure Boc-Dab(R)-OtBu intermediate.

Protocol C: Global Deprotection

Rationale: Simultaneous removal of Boc (

-

Cocktail Preparation: Prepare a cleavage cocktail of TFA : TIPS :

(95 : 2.5 : 2.5 v/v).-

Note: Triisopropylsilane (TIPS) acts as a scavenger for the tert-butyl cations to prevent re-attachment to the side chain (alkylation).

-

-

Reaction: Dissolve the intermediate from Protocol B in the cocktail (10 mL per gram of peptide). Stir at room temperature for 60–90 minutes.

-

Work-up:

-

Evaporate most of the TFA under a stream of nitrogen.

-

Precipitate the product by adding cold Diethyl Ether (

). -

Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat wash

.[6]

-

-

Final Product: The resulting solid is the trifluoroacetate salt of H-Dab(R)-OH .

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Solubility in DCM | Oxalate salt persistence. | Perform Protocol A (Desalting) rigorously. Do not skip the aqueous wash. |

| Incomplete Coupling | Amine protonation.[7] | Ensure pH of reaction is >8 (check with wet pH paper). Add more DIPEA. |

| Lactamization | Cyclization of Dab.[8] | Rare with OtBu protection. Only occurs if OtBu is lost before the side chain is acylated. Ensure reagents are acid-free. |

| "Sticky" Precipitate | Residual DMF. | DMF traps TFA salts. Evaporate DMF thoroughly (high vacuum) before adding the cleavage cocktail. |

References

-

ChemicalBook. (2025). BOC-DAB-OTBU HCL / Oxalate Properties and Supplier Data. Retrieved from

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

-

Chem-Impex International. (2023). N-alpha-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate Product Page. Retrieved from

-

AAPPTec. (2023). Guide to Solid and Solution Phase Peptide Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2011). Peptide synthesis 'in water' by a solution-phase method using Boc-amino acids. Retrieved from

Sources

- 1. Boc-L-2,4-diaminobutyric acid t-butyl ester hydrochloride | CAS 190447-69-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. BOC-DAB-OTBU HCL | 190447-69-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. journalspress.com [journalspress.com]

- 8. lifetein.com [lifetein.com]

Bioconjugation protocols using Boc-L-Dab-OtBu linker

Application Note: Bioconjugation Protocols Using Boc-L-Dab-OtBu Linker

-Part 1: Introduction & Chemical Logic

1.1 The Scaffolding Role of Boc-L-Dab-OtBu In the landscape of bioconjugation, Boc-L-Dab-OtBu (CAS: 190447-69-9) is not merely a passive linker; it is a precision scaffold designed for side-chain functionalization .[1] Unlike standard amino acids where the focus is often on peptide chain elongation, this derivative is engineered with a specific protection pattern:

- -Amine: Protected by Boc (tert-butyloxycarbonyl).[1][2][3][4]

- -Carboxyl: Protected by OtBu (tert-butyl ester).[1][5]

- -Amine (Side Chain): FREE (Available as HCl salt).[1]

1.2 The "Dab" Advantage vs. Lysine While Lysine is the standard for amine conjugation, Diaminobutyric acid (Dab) offers distinct physicochemical advantages:

-

Spacer Length: Dab has a 2-carbon side chain (ethyl) versus Lysine's 4-carbon (butyl).[1] This shorter tether reduces hydrophobicity and restricts conformational flexibility, which is critical for PROTACs and Radioligands where "linker wobble" can reduce binding affinity.

-

Lactamization Control: The bulky OtBu ester in this specific reagent prevents the notorious

-lactamization (cyclization) that plagues unprotected Dab derivatives during basic coupling steps.[1]

1.3 The Orthogonality Profile

-

Reaction Phase: The free

-amine allows for immediate conjugation with activated esters (NHS), isocyanates, or aldehydes in organic solvent.[1] -

Deprotection Phase: Both Boc and OtBu are acid-labile .[1] They are removed simultaneously using Trifluoroacetic Acid (TFA).[1][3]

-

Strategic Outcome: This reagent is ideal for a "Modify-Then-Strip" workflow, yielding a zwitterionic conjugate (free

-amine/COOH) that improves water solubility and renal clearance of hydrophobic payloads.[1]

Part 2: Core Protocols

Protocol A: Selective -Amine Functionalization (The "Loading" Step)

Objective: Conjugate a hydrophobic payload (e.g., Drug-NHS ester or Fluorophore) to the Dab side chain while maintaining backbone protection.[1]

Materials:

-

Scaffold: Boc-L-Dab-OtBu·HCl (1.0 equiv)[1]

-

Payload: NHS-Ester activated molecule (1.0 – 1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (anhydrous)[1] -

Solvent: DMF or DCM (anhydrous)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve Boc-L-Dab-OtBu·HCl in anhydrous DMF. Target a concentration of 0.1 M.

-

Expert Insight: The HCl salt form is acidic. You must neutralize it to nucleophilic free amine.

-

-

Activation: Add DIPEA (2.5 equiv).

-

Why 2.5 equiv? 1.0 equiv neutralizes the HCl salt; 1.0 equiv neutralizes the NHS leaving group (N-hydroxysuccinimide); 0.5 equiv maintains basic pH (~8.5) to drive kinetics.[1]

-

-

Coupling: Add the NHS-Ester payload dropwise to the stirring Dab solution.

-

Reaction Time: Stir at Room Temperature (RT) for 2–4 hours under inert atmosphere (

).

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (

311.2 for free base) and appearance of the conjugate mass. -

Work-up:

Protocol B: Global Deprotection (The "Release" Step)

Objective: Remove Boc and OtBu groups to reveal the zwitterionic core.

Materials:

-

Scavenger: Triisopropylsilane (TIPS) or Water[1]

-

Solvent: Dichloromethane (DCM) (Optional, for solubility)[1]

Step-by-Step Methodology:

-

Cocktail Preparation: Prepare a solution of TFA:TIPS:Water (95:2.5:2.5 v/v/v).

-

Reaction: Dissolve the crude conjugate from Protocol A in the TFA cocktail (approx. 10 mL per gram of compound).

-

Incubation: Stir at RT for 60–90 minutes.

-

Critical Check: Do not exceed 2 hours if your payload contains sensitive ester linkages.

-

-

Precipitation: Evaporate TFA under a stream of nitrogen to a low volume (oily residue).

-

Isolation: Add cold Diethyl Ether (

) to precipitate the deprotected product. Centrifuge and decant the supernatant. Repeat 3x. -

Final Purification: Dissolve the pellet in Water/MeCN and lyophilize or purify via HPLC.

Part 3: Visualization of Workflows

Figure 1: Bioconjugation Workflow using Boc-L-Dab-OtBu This diagram illustrates the conversion of the scaffold into a functionalized zwitterion.[1]

Caption: Step-wise transformation of Boc-L-Dab-OtBu from salt form to final zwitterionic conjugate.

Part 4: Data & Specifications

Table 1: Comparative Linker Properties Selection guide for choosing Dab over Lysine or Ornithine.

| Feature | Dab (Diaminobutyric Acid) | Orn (Ornithine) | Lys (Lysine) |

| Side Chain Carbons | 2 | 3 | 4 |

| Linker Length (approx) | ~4.0 Å | ~5.2 Å | ~6.5 Å |

| Hydrophobicity | Low (More Polar) | Medium | High |

| Lactam Risk | High (Requires OtBu protection) | Moderate | Low |

| Primary Use | Compact Linkers, Radiotracers | Intermediate Spacing | Flexible Linkers, PEGylation |

Table 2: Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete neutralization of HCl salt. | Ensure DIPEA is |

| Product Mass +56 Da | Incomplete Boc removal or t-Butyl alkylation.[1] | Extend TFA time or increase Scavenger (TIPS) concentration. |

| Product Mass -18 Da | Lactamization (Cyclization).[1] | Avoid basic conditions after deprotection. Keep final product in acidic buffer or lyophilize immediately. |

| Insoluble Precipitate | Aggregation of hydrophobic payload. | Use DMSO/DMF cosolvent during coupling; ensure high dilution. |

Part 5: Expert Insights & Mechanism

The "Zwitterionic Shield" Effect

Upon global deprotection (Protocol B), the resulting molecule possesses a free

-

Why this matters: In Antibody-Drug Conjugates (ADCs) or hydrophobic drug tracers, this hydration shell reduces non-specific binding to plasma proteins and improves kidney clearance, a critical parameter in radiopharmaceutical development (e.g., PSMA inhibitors).[1]

Stability Warning

Boc-L-Dab-OtBu is stable as a dry powder at 4°C. However, once dissolved in DMF with base (Protocol A), the free

References

-

Chem-Impex International. "N-alpha-Boc-L-2,4-diaminobutyric acid tert-butyl ester hydrochloride Product Data." Chem-Impex Catalog. Accessed October 2023. Link

-

Barros, H., et al. "Cleavable Linkers to Improve Therapeutic Index of Radioligand Therapies." Molecules, vol. 27, no. 15, 2022, p. 4987. Link

-

BenchChem. "Understanding Boc protection and deprotection in peptide synthesis." BenchChem Technical Guides. Link[1]

-

BocSci. "Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis." BocSci Knowledge Base.

-

Santa Cruz Biotechnology. "Boc-L-2,4-diaminobutyric acid t-butyl ester hydrochloride."[1][6] SCBT Product Support. Link

Sources

- 1. CAS 10270-94-7: H-Dab(Boc)-OH | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-L-2,4-diaminobutyric acid t-butyl ester hydrochloride | CAS 190447-69-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

Procedure for converting Boc-L-Dab-OtBu oxalate to free base

Application Note: Protocol for the Conversion of Boc-L-Dab-OtBu Oxalate to Free Base

Introduction & Scope

This Application Note details the procedure for converting

Boc-L-Dab-OtBu is a critical intermediate in the synthesis of peptide mimics and peptidomimetics. It contains two orthogonal protecting groups: the acid-labile Boc (tert-butyloxycarbonyl) on the

Commercially, this compound is often supplied as an oxalate salt to enhance crystallinity and shelf-stability. However, the presence of oxalic acid interferes with nucleophilic substitution reactions, acylation, or coupling protocols (e.g., EDC/NHS couplings) by altering stoichiometry and pH. Therefore, "desalting" to the free amine is a mandatory precursor step for downstream applications.

Chemical Logic & Mechanism

The conversion relies on a biphasic acid-base extraction. The objective is to deprotonate the

-

The Salt: The

-amine is protonated ( -

The Base: Saturated Sodium Bicarbonate (

, pH ~8.5) or Sodium Carbonate (-

Selection:

is preferred to minimize the risk of accidental hydrolysis of the tert-butyl ester, although the OtBu group is generally stable to mild bases.

-

-

The Partition:

-

Aqueous Phase: Retains the sodium oxalate salts.

-

Organic Phase (EtOAc): Retains the neutral Boc-L-Dab-OtBu free base.

-

Key Stability Constraints:

-

Avoid Strong Acids: Contact with TFA or HCl will cleave the Boc and OtBu groups.

-

Avoid Strong Nucleophiles: Prolonged exposure to strong hydroxide bases could risk ester hydrolysis or racemization, though OtBu is sterically robust.

Materials & Reagents

| Reagent/Material | Grade/Spec | Role |

| Boc-L-Dab-OtBu | >98% Purity | Starting Material |

| Ethyl Acetate (EtOAc) | ACS Reagent | Organic Solvent (Extraction) |

| Sodium Bicarbonate ( | Saturated Aq.[1] | Neutralization Base |

| Sodium Carbonate ( | 5% w/v Aq. | Alternative Base (if stronger pH needed) |

| Brine (NaCl) | Saturated | Wash solution (removes trapped water) |

| Magnesium Sulfate ( | Anhydrous | Drying Agent |

| Dichloromethane (DCM) | ACS Reagent | Alternative Solvent (if solubility issues arise) |

Experimental Protocol

Step-by-Step Methodology

1. Dissolution and Partitioning

-

Weigh the Boc-L-Dab-OtBu

Oxalate salt into a separatory funnel. -

Add Ethyl Acetate (EtOAc) (

per gram of salt).-

Note: If the salt does not dissolve well in pure EtOAc, add a small amount of water to create a suspension; the salt will dissolve as it reacts with the base.

-

-

Add Saturated Aqueous

(-

Observation: Gas evolution (

) may occur. Vent the funnel frequently.

-

2. Extraction (The Desalting Step)

-

Shake the separatory funnel vigorously for 2–3 minutes.

-

Allow the layers to separate completely.

-

Top Layer: Organic (Contains Free Base).

-

Bottom Layer: Aqueous (Contains Sodium Oxalate).

-

-

Drain the aqueous layer and discard (or save for back-extraction if yield is critical).

3. Secondary Extraction (Optional but Recommended)

-

If quantitative recovery is required, re-extract the discarded aqueous layer with a fresh portion of EtOAc (

per gram). Combine this with the main organic layer.

4. Washing

-

Wash the combined organic layer with Saturated Brine (

per gram). -

Purpose: This removes residual water and traces of bicarbonate.

5. Drying and Concentration

-

Pour the organic layer into an Erlenmeyer flask.

-

Add Anhydrous

(approx. -

Filter off the drying agent using a sintered glass funnel or fluted filter paper.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) at

.-

Caution: Do not overheat. Free amines can be sensitive to oxidation or thermal degradation.

-

6. Final Isolation

-

The product usually appears as a viscous, colorless-to-pale-yellow oil or a low-melting solid.

-

Store immediately at

under inert gas (Argon/Nitrogen) to prevent carbamate formation (

Process Visualization (Workflow)

Caption: Workflow for the extractive desalting of this compound.

Quality Control & Validation

To ensure the protocol was successful, perform the following checks:

| Method | Expected Result (Free Base) | Contrast with Salt |

| TLC | Single spot, higher | Salt often streaks or stays at baseline in non-polar systems. |

| Absence of oxalate signal. | Oxalate typically shows a signal at | |

| Solubility | Soluble in | Salt is insoluble/sparingly soluble in pure non-polar solvents. |

| Appearance | Viscous oil / Low-melting solid. | Crystalline powder. |

Troubleshooting:

-

Emulsions: If an emulsion forms during extraction, add a small amount of solid NaCl or saturated brine to break it.

-

Low Yield: The free base is moderately polar. Ensure the aqueous layer is re-extracted with EtOAc or DCM to capture any solubilized product.

References

-

Greene, T.W., & Wuts, P.G.M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General protocols for carbamate and ester stability).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Review of orthogonality including Boc/OtBu systems).

-

Sigma-Aldrich. (n.d.). Boc-Dab-OtBu hydrochloride Product Information. (Reference for general handling of Dab derivatives).

-

Bachem. (n.d.). Peptide Synthesis Guide: Handling of Amino Acid Derivatives. (General desalting techniques).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Boc-L-Dab-OtBu Oxalate

Topic: Improving solubility of Boc-L-Dab-OtBu oxalate in DMF

CAS: 190447-69-9

Chemical Name:

Executive Summary: The "Oxalate Trap"

As a Senior Application Scientist, I frequently encounter this specific issue with diaminobutyric acid (Dab) derivatives. While the Boc/OtBu orthogonal protection strategy is standard, the oxalate salt form introduces a distinct solubility barrier compared to hydrochloride or acetate salts.

The Core Issue: this compound is an amine salt . The oxalate counterion creates a robust crystal lattice with high lattice energy due to strong ionic interactions and hydrogen bonding networks. DMF (Dimethylformamide), while a polar aprotic solvent, lacks the proton-donating capability to effectively disrupt this lattice on its own.

The Solution Logic: To dissolve this compound in DMF for nucleophilic attack (e.g., side-chain functionalization), you must shift the equilibrium from the crystalline salt to the solvated free base. This requires controlled in-situ neutralization or chaotropic solvent modification .

Module 1: The Chemistry of Solubility

Before attempting the protocols, understand why your current method is failing.

| Factor | Description | Impact on Solubility |

| Lattice Energy | Oxalate ions form bidentate bridges between amine cations. | High: Resists dissolution in pure DMF. |

| Solvent Nature | DMF is polar aprotic ($ \epsilon \approx 37 $). | Medium: Good for peptides, but poor for breaking tight ionic pairs without assistance. |

| Target State | Free Amine ( | Goal: You need the free amine for reaction; the salt form is non-nucleophilic. |

Module 2: Troubleshooting Protocols

Protocol A: In-Situ Neutralization (The Gold Standard)

Use this method if you are using the Dab derivative in a coupling reaction or acylation.

Mechanism: Adding a tertiary base deprotonates the ammonium-oxalate complex. The resulting organic-soluble free amine dissolves instantly, while the base-oxalate salt remains solvated or forms a non-interfering species.

Reagents:

-

Solvent: Anhydrous DMF (Grade: Peptide Synthesis)

-

Base: DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

Step-by-Step:

-

Calculate: Determine the millimoles (mmol) of your this compound.

-

Suspend: Add the solid to DMF at a concentration of 0.1 M – 0.2 M.

-

Observation: The solution will likely appear cloudy or milky (suspension). Do not panic.

-

-

Neutralize: Add 2.0 - 2.5 equivalents of DIEA relative to the Dab compound.

-

Why 2.5 eq? Oxalic acid is diprotic. You need enough base to fully neutralize the oxalate and ensure the

-amine is deprotonated.

-

-

Agitate: Vortex or stir for 1-2 minutes.

-

Result: The solution should turn clear.

-

-

Proceed: Use this solution immediately for your coupling reaction.

Protocol B: The "Super-Solvent" Spike (Chaotropic Assist)

Use this method if base addition is contraindicated for your specific workflow (rare).

Mechanism: DMSO (Dimethyl sulfoxide) has a higher dielectric constant ($ \epsilon \approx 47 $) and stronger solvation shell than DMF, disrupting the oxalate lattice.

Step-by-Step:

-

Pre-Solubilize: Dissolve the this compound in a minimal volume of 100% DMSO .

-

Target: Make a "stock solution" at 0.5 M or higher.

-

Action: Sonicate for 30-60 seconds if needed.

-

-

Dilute: Slowly add this DMSO concentrate to your main DMF reaction vessel.

-

Limit: Keep final DMSO concentration < 10-20% if possible to avoid difficult solvent removal later.

-

Module 3: Diagnostic Workflow

Use this decision tree to determine the correct solubility fix for your experiment.

Figure 1: Decision matrix for solubilizing stubborn amino acid oxalate salts in peptide synthesis workflows.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use heat to dissolve the oxalate salt? A: Proceed with extreme caution. While heat improves solubility, Boc groups are thermally unstable above certain thresholds, and the tert-butyl ester (OtBu) is acid-labile.

-

Limit: Do not exceed 40°C .

-

Risk: Prolonged heating of Boc-derivatives in DMF can lead to slow decomposition or side reactions (e.g., dimethylamine formation from DMF hydrolysis attacking the ester).

Q2: Why not just use the Hydrochloride (HCl) salt? A: You often can't choose. Vendors frequently supply the oxalate salt because it crystallizes better during purification, leading to higher purity (>98%) compared to the amorphous HCl or sticky free base forms. If you have the oxalate, you must chemically account for it using Protocol A .

Q3: Will the oxalate ions interfere with my coupling reaction (e.g., HATU/HBTU)? A: Generally, no. Once neutralized with DIEA, the oxalate forms a soluble DIEA-Oxalate salt. This is inert to standard peptide coupling reagents (carbodiimides, phosphonium/uronium salts). However, ensure you have excess base to maintain the basic pH required for the coupling efficiency.

Q4: Can I use water to help dissolve it? A: No. If you are performing a coupling reaction, water will hydrolyze your active ester (e.g., O-acylisourea) and quench the reaction. Strictly maintain anhydrous conditions.

References

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for Boc/OtBu stability).

Troubleshooting incomplete reactions with Boc-L-Dab-OtBu oxalate

Technical Support Center: Optimizing

Executive Summary: The "Hidden" Stoichiometry Challenge

User Issue: Incomplete reaction or low yields when coupling carboxylic acids to Boc-L-Dab-OtBu · Oxalate (

Root Cause Analysis:

Unlike standard hydrochloride salts, the oxalate salt of Boc-L-Dab-OtBu presents a unique stoichiometric challenge. Oxalic acid is a dicarboxylic acid. In this 1:1 salt, the counterion contributes two acidic protons that must be neutralized before the

This guide provides the protocols to navigate this instability and correct the pH imbalance.

Part 1: Diagnostic Troubleshooting

Use this decision matrix to identify why your reaction is failing.

| Symptom | Mass Spec Observation (LCMS) | Diagnosis | Corrective Action |

| No Reaction | Mass 274 (Starting Material) persists. | The "Base Sink" Effect. The oxalate counterion has buffered your reaction pH < 7. The amine remains protonated ( | Increase Base Stoichiometry (See Part 2). |

| New Impurity | Mass ~200 (M - 74 Da). | Lactamization. The free | Switch to "Inverse Addition" Protocol (See Part 3). |

| Precipitation | N/A (Cloudy reaction mixture). | Salt Insolubility. Oxalate salts are poorly soluble in DCM/THF. | Switch solvent to DMF or NMP . |

Part 2: The Stoichiometry of Neutralization

The most common failure mode is under-neutralization. Standard protocols often assume a 1:1 ratio of Base:Salt. This fails with oxalates.

-

The Chemistry: The oxalate salt contains the protonated amine (

) AND a free carboxylic acid on the oxalate counterion ( -

The Requirement: You must neutralize both acidic protons to liberate the free amine.

Base Equivalents Calculation:

-

Proton 1 (Oxalate -COOH): Requires 1.0 equiv Base.

-

Proton 2 (Amine -NH3+): Requires 1.0 equiv Base.

-

Acid Activation (if using HOBt/HATU): Requires additional base for the coupling agent.

Recommendation: Use 2.5 - 3.0 equivalents of tertiary base (DIEA or NMM) relative to the Dab-oxalate starting material.

Part 3: The "Inverse Addition" Protocol

To prevent the "Lactamization Trap" (where the free amine attacks its own ester), you must minimize the time the Dab residue spends as a free base in the absence of an active electrophile.

Do NOT mix the Dab-oxalate and Base first. DO generate the active ester of your partner acid first.

Step-by-Step Methodology

-

Activation Phase (Vessel A):

-

Dissolve your Carboxylic Acid partner (1.0 equiv) in DMF.

-

Add Coupling Reagent (e.g., HATU or COMU, 1.0 equiv).[2]

-

Add Base (1.0 equiv only).

-

Stir for 2-5 minutes to form the activated ester.

-

-

Coupling Phase (Vessel B):

-

Weigh Boc-L-Dab-OtBu · Oxalate (1.0 - 1.2 equiv) directly into the reaction vessel.

-

Note: Do not dissolve it yet.

-

-

The Merge:

-

Pour the Activated Ester solution (A) onto the solid Dab-Oxalate (B) .

-

Immediately add the remaining Base (2.0 - 2.5 equiv ) dropwise.

-

Rationale: The amine is liberated in the presence of the reactive ester, favoring intermolecular coupling over intramolecular lactamization.

-

-

Workup (Crucial for Oxalate Removal):

-

Dilute with Ethyl Acetate.[2]

-

Wash 2x with 5%

(removes oxalate as sodium oxalate). -

Wash 1x with Water.

-

Wash 1x with Brine.

-

Part 4: Visualizing the Pathways

The following diagram illustrates the competition between the desired coupling path and the fatal lactamization side reaction.

Figure 1: Reaction pathways for Boc-L-Dab-OtBu. The "Inverse Addition" strategy ensures the Free Base pathway is intercepted by the Active Ester before Lactamization can occur.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use DCM as a solvent? A: Generally, no. Oxalate salts are highly crystalline and polar. They often form a suspension in Dichloromethane (DCM). This leads to slow reactivity and heterogeneous mixtures. DMF (Dimethylformamide) or NMP are recommended to fully solubilize the salt and ensure rapid kinetics.

Q2: Why does the reaction turn cloudy upon adding base?

A: This is likely the precipitation of the amine salts (e.g., DIEA

Q3: Can I "free base" the salt before the reaction to clean it up? A: Avoid this if possible. Isolating the free base of Boc-L-Dab-OtBu is risky because the free amine will slowly cyclize to the lactam upon storage or concentration, even at room temperature. It is safer to generate the free base in situ using the Inverse Addition protocol.

Q4: I am using Carbodiimide (EDC/DIC) coupling. Is this compatible? A: Yes, but oxalates can interfere with carbodiimide activation kinetics. If using EDC, pre-activate the acid with EDC/HOBt for 15 minutes before adding the Dab-oxalate and the requisite base.

References

-

Meyers, A. I., et al. (2025). Lactamization of Boc-protected δ-keto-esters. ResearchGate. (Contextual reference for lactamization mechanisms in amino acid derivatives). Retrieved from [Link]

Sources

Technical Support Center: Storage & Handling of Boc-L-Dab-OtBu Oxalate

Executive Summary & Compound Profile

Compound: Boc-L-Dab-OtBu Oxalate (

The Stability Paradox:

The oxalate salt is essential. Without it, the free

Core Storage Directives (The "Golden Rules")

Failure to adhere to these protocols will result in the formation of a sticky, insoluble gum (polymerized/cyclized byproducts) or deprotected species.

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C (Long-term) | Slows thermodynamic degradation pathways (cyclization and acid-catalyzed deprotection). 4°C is acceptable for active use (<1 month). |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the amine and excludes atmospheric moisture. |

| Humidity Control | Strict Desiccation | CRITICAL: Oxalate salts are hygroscopic.[1] Moisture facilitates proton transfer, enabling the "salt bridge" to break and cyclization to occur. |

| Container | Amber Glass + Parafilm/Tape | Protects from light (minor risk) and ensures a hermetic seal. Avoid plastic bags for long-term storage as they are permeable to moisture. |

Technical Deep Dive: Degradation Mechanisms

To troubleshoot effectively, you must understand how the molecule fails.

Mechanism A: Intramolecular Cyclization (Lactamization)

This is the primary failure mode if the salt dissociates or the pH rises (e.g., exposure to basic vapors).

-

Trigger: Presence of moisture or base deprotonates the

-amine ( -

Attack: The nucleophilic

-amine attacks the carbonyl carbon of the tert-butyl ester. -

Result: Formation of a 5-membered lactam ring (Boc-Dab-lactam) and release of tert-butanol. This is irreversible.

Mechanism B: Acid-Catalyzed Deprotection

Oxalic acid is a relatively strong organic acid (

-

Trigger: Moisture absorption creates a localized acidic solution on the crystal surface.

-

Attack: The acidic environment catalyzes the cleavage of the acid-labile Boc or OtBu groups.

-

Result: Loss of protecting groups, yielding free amino acids or mono-protected species.

Visualization: Degradation Pathways[2]

Figure 1: The dual-threat degradation pathway. Moisture is the catalyst for both acid hydrolysis and cyclization.

Troubleshooting Guide (Q&A)

Scenario 1: Physical State Change

User Question: "My powder has turned into a sticky, yellowish gum. Can I still use it?"

Scientist Answer: No. This "gumming" indicates that the material has absorbed significant moisture (deliquescence), leading to partial solubilization and likely cyclization.

-

Diagnosis: The crystal lattice has collapsed. The free amine has likely cyclized to the lactam, which is often an oil or gum.

-

Action: Discard. Recrystallization is rarely successful once the lactam has formed due to its high stability.

Scenario 2: Solubility Issues

User Question: "The compound is not dissolving clearly in DMF or DCM. It looks cloudy."

Scientist Answer: This is likely due to the oxalate salt .

-

Explanation: Oxalate salts are polar. While the Boc/OtBu groups add lipophilicity, the salt core resists dissolution in non-polar organic solvents like DCM.

-

Troubleshooting:

-

Add a small amount of Methanol (MeOH) or DMSO to aid solubility.

-

Do NOT heat the solution to dissolve it; this will accelerate cyclization.

-

If you intend to use it for coupling, the base (DIEA/NMM) added to the reaction will liberate the free amine and improve solubility, but must be done in the presence of the activated carboxylic acid to capture the amine immediately.

-